Solabegron Acyl Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

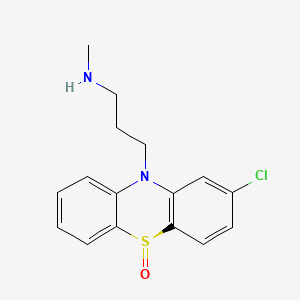

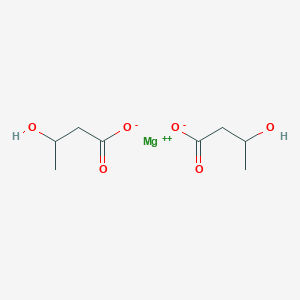

Solabegron is a selective β3 adrenergic receptor agonist being developed for the treatment of overactive bladder and irritable bowel syndrome . Acyl glucuronide (AG) metabolites, such as Solabegron Acyl Glucuronide, are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic . They often circulate in plasma prior to being excreted in urine and bile .

Synthesis Analysis

Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . A detailed kinetic model of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides has been reported .Molecular Structure Analysis

The reactivity of acyl glucuronide conjugates is influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . Differences in reactivity were observed for the individual transacylation steps between the compound series .Chemical Reactions Analysis

Acyl glucuronides exhibit a degree of electrophilicity and have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .作用機序

Safety and Hazards

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . They have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

将来の方向性

Despite important advances in the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites . This suggests that future research could focus on uncovering these mechanisms to minimize the likelihood of AG-mediated toxicity in drug discovery and lead optimization programs .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Solabegron Acyl Glucuronide involves the acylation of Solabegron Glucuronide with an appropriate acylating agent.", "Starting Materials": [ "Solabegron Glucuronide", "Acylating agent" ], "Reaction": [ "Solabegron Glucuronide is dissolved in a suitable solvent.", "The acylating agent is added to the solution.", "The reaction mixture is heated to a suitable temperature and allowed to react for a specific time period.", "The product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

1357466-24-0 |

分子式 |

C₂₉H₃₁ClN₂O₉ |

分子量 |

587.02 |

同義語 |

1-[3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1’-biphenyl]-3-carboxylate]-β-D-Glucopyranuronic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)